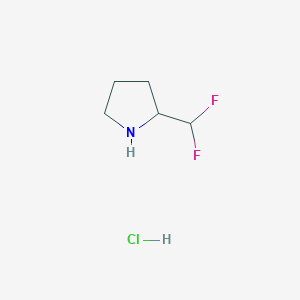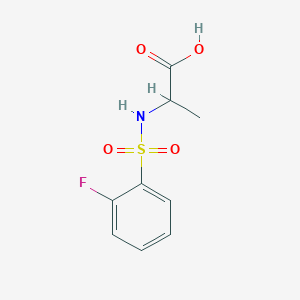
2-(2-Fluorobenzenesulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorobenzenesulfonamido)propanoic acid is a compound that can be associated with the family of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as derivatizing agents in analytical chemistry. Although the specific compound is not directly discussed in the provided papers, related compounds such as N-fluorobenzenesulfonamide have been studied for their reactivity and selectivity in fluorination reactions .
Synthesis Analysis
The synthesis of related fluorobenzene compounds typically involves reactions with fluorinated benzaldehydes or benzenesulfonic acids. For instance, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde with alpha-alanine . Similarly, N-fluorobenzenesulfonamides were prepared with various substituents on their phenyl rings . These methods suggest that the synthesis of 2-(2-Fluorobenzenesulfonamido)propanoic acid could potentially be achieved through analogous reactions involving 2-fluorobenzenesulfonamide and suitable carboxylic acid precursors.
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and Raman spectroscopy . The vibrational wavenumbers and ground-state geometries of these compounds can be optimized and calculated using density functional theory (DFT), with methods such as B3LYP/6-31G* providing good agreement with experimental spectra . This approach would likely be applicable to the analysis of the molecular structure of 2-(2-Fluorobenzenesulfonamido)propanoic acid.
Chemical Reactions Analysis
Fluorobenzene derivatives participate in various chemical reactions, including those that involve the derivatization of amines. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . Although not the same compound, this indicates that 2-(2-Fluorobenzenesulfonamido)propanoic acid could potentially react with amines or other functional groups under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzene derivatives can be quite diverse, depending on the specific substituents and structure of the compound. For instance, derivatives have been used as derivatizing agents for the analysis of biologically relevant amines , and as reagents in enantioselective fluorination reactions . The anticancer activity of these compounds has also been evaluated, with some showing promising results against certain cell lines . These properties suggest that 2-(2-Fluorobenzenesulfonamido)propanoic acid could also exhibit unique physical and chemical characteristics, potentially including biological activity or utility in analytical chemistry.
Applications De Recherche Scientifique
Application 1: Treatment of Propionic Acidaemia
- Summary of the Application : Propionic acidaemia is an inherited metabolic condition caused by a lack of a liver enzyme, leading to the accumulation of toxic compounds . A therapeutic messenger RNA drug (mRNA-3927) has been developed to treat this condition .
- Methods of Application or Experimental Procedures : In a first-in-human trial, mRNA-3927 was administered intravenously to restore enzyme activity . The study was a phase I/II dose-optimization and dose-expansion study of intermittent mRNA-3927 therapy .
- Results or Outcomes : The drug was well tolerated and showed a promising dose-dependent reduction of potentially life-threatening clinical events . In most individuals, levels of PA-related blood biomarkers were reduced .
Application 2: Chemical Synthesis
- Summary of the Application : “2-(2-Fluorobenzenesulfonamido)propanoic acid” is a chemical compound that can be used in the synthesis of other complex molecules . It could be used as a building block in the creation of various pharmaceuticals and other organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this would involve reactions under controlled conditions with other reagents .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the target molecule. In general, the use of “2-(2-Fluorobenzenesulfonamido)propanoic acid” could enable the synthesis of a wide range of complex organic compounds .
Application 3: Chemical Synthesis
- Summary of the Application : “2-(2-Fluorobenzenesulfonamido)propanoic acid” is a chemical compound that can be used in the synthesis of other complex molecules . It could be used as a building block in the creation of various pharmaceuticals and other organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this would involve reactions under controlled conditions with other reagents .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the target molecule. In general, the use of “2-(2-Fluorobenzenesulfonamido)propanoic acid” could enable the synthesis of a wide range of complex organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWYRRHRYVLKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorobenzenesulfonamido)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

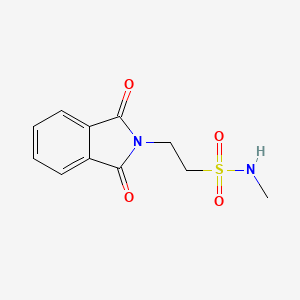
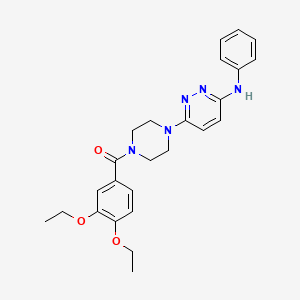
![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)
![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2517113.png)
![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)
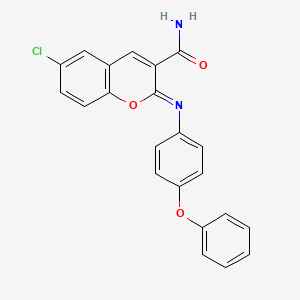
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
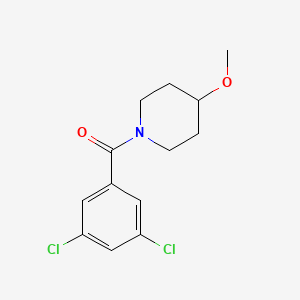
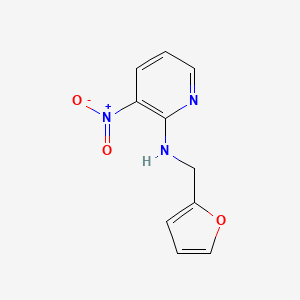
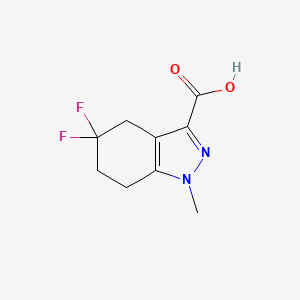
![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)
